R,S Equol 4'-Sulfate Sodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Cardiovascular Disease

Summary of Application: Equol has been associated with potential benefits in preventing chronic diseases such as cardiovascular disease.

Results or Outcomes: High salt intake is associated with significantly increased risk of stroke and total cardiovascular disease.

Breast Cancer

Summary of Application: Equol is considered chemoprotective in specific endocrine-related pathologies, such as breast cancer

Results or Outcomes: Studies suggest that equol may inhibit the growth and progression of breast tumors.

Prostate Cancer

Summary of Application: Equol has potential efficacy in regulating both hormone levels and oxidative stress, suggesting that exposure to this compound may have an impact on prostate cancer risk.

Results or Outcomes: Equol may help reduce the incidence of prostate cancer.

Hormone Regulation

Summary of Application: Equol resembles natural oestrogens with an affinity to oestrogen receptors.

Results or Outcomes: Equol is considered chemoprotective in specific endocrine-related pathologies.

Oxidative Stress Regulation

Summary of Application: Equol has high antioxidant activity.

Results or Outcomes: Equol may provide therapeutic benefits for conditions related to oxidative stress.

Cancer Risk

Summary of Application: High intakes of salt, pickled food, and processed meat are associated with significantly increased risks of gastric cancer.

Results or Outcomes: Equol may have potential benefits in reducing cancer risk.

Physiological Research

Summary of Application: In the field of physiology, “R,S Equol 4’-Sulfate Sodium Salt” has been employed to investigate the impacts of hormones on various organs and tissues.

Results or Outcomes: The outcomes of these investigations can vary widely depending on the specific organ or tissue being studied.

Pharmacological Research

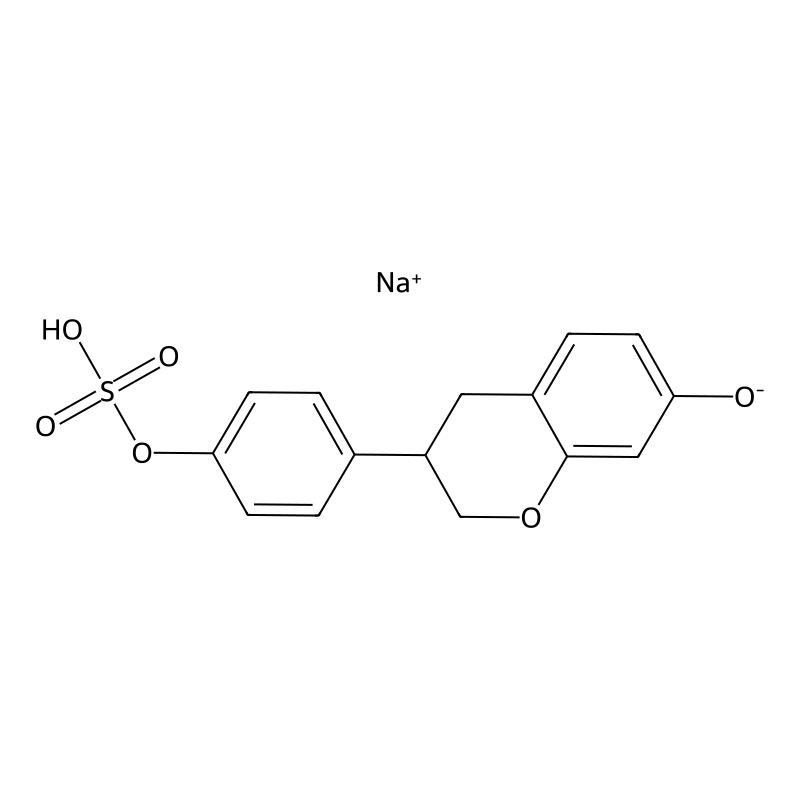

R,S Equol 4'-Sulfate Sodium Salt, with the chemical formula C₁₅H₁₃NaO₆S and a CAS number of 1189685-28-6, is a sulfated conjugated form of the isoflavone metabolite, equol. This compound is notable for its role as a metabolite of daidzein, an isoflavone found in soy products. The sodium salt form enhances its solubility and stability, making it suitable for various applications in research and pharmaceuticals. R,S Equol 4'-Sulfate Sodium Salt has a molecular weight of approximately 344.31 g/mol .

- Hydrolysis: In aqueous conditions, it can hydrolyze to release equol and sodium sulfate.

- Reduction: Under reducing conditions, the sulfate group may be removed, regenerating equol.

- Conjugation Reactions: It can participate in further conjugation reactions with other biomolecules, enhancing its biological activity.

These reactions are significant for understanding its metabolic pathways and potential interactions in biological systems.

R,S Equol 4'-Sulfate Sodium Salt exhibits various biological activities:

- Estrogenic Activity: It has been shown to bind to estrogen receptors, mimicking estrogen's effects, which may have implications for hormone-related conditions .

- Antioxidant Properties: The compound exhibits antioxidant activity, helping to mitigate oxidative stress in cells.

- Potential Cardiovascular Benefits: Some studies suggest it may contribute to cardiovascular health by improving endothelial function and reducing inflammation .

These activities highlight its potential therapeutic applications, particularly in hormone-related therapies and oxidative stress management.

The synthesis of R,S Equol 4'-Sulfate Sodium Salt can be achieved through several methods:

- Chemical Sulfation: Direct sulfation of equol using sulfuric acid or chlorosulfonic acid followed by neutralization with sodium hydroxide.

- Biotransformation: Utilizing specific bacteria or enzymes that convert daidzein into equol, followed by sulfation using sulfotransferases.

- Extraction from Natural Sources: Isolating from fermented soy products where microbial metabolism has converted daidzein into equol and subsequently sulfated it.

These methods vary in complexity and yield, with biotransformation often providing a more environmentally friendly approach.

R,S Equol 4'-Sulfate Sodium Salt has several applications:

- Nutraceuticals: Used in dietary supplements for its potential health benefits related to hormonal balance and antioxidant activity.

- Pharmaceutical Research: Investigated for therapeutic roles in hormone-dependent diseases such as breast cancer and osteoporosis.

- Cosmetic Products: Incorporated into formulations aimed at skin health due to its antioxidant properties.

These applications leverage its unique biochemical properties for health and wellness benefits.

Interaction studies involving R,S Equol 4'-Sulfate Sodium Salt have focused on its effects on various biological systems:

- Estrogen Receptor Modulation: Research indicates that it can modulate estrogen receptor activity, influencing gene expression related to cell proliferation and apoptosis .

- Drug Interactions: Studies have explored its potential interactions with other medications affecting hormonal pathways, emphasizing the need for careful consideration in therapeutic contexts .

Understanding these interactions is crucial for developing safe and effective therapeutic protocols.

R,S Equol 4'-Sulfate Sodium Salt shares similarities with several compounds but also possesses unique characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Daidzein | Isoflavone | Precursor to equol; weaker estrogenic activity |

| Genistein | Isoflavone | Stronger estrogenic activity; more studied |

| Equol | Isoflavone Metabolite | Non-sulfated form; direct estrogenic effects |

| R,S Equol 7-O-Sulfate Sodium Salt | Sulfated Isoflavone | Different sulfate position; varied biological effects |

R,S Equol 4'-Sulfate Sodium Salt is unique due to its specific sulfate group positioning, which influences its solubility and biological interactions compared to other isoflavones and their metabolites. This positioning may enhance its efficacy as an estrogen mimic while providing distinct pharmacokinetic properties.